molecular formula C9H15N3O2 B12518053 Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate

Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B12518053
M. Wt: 197.23 g/mol
InChI Key: MUMDXALRAWYSOJ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate (CAS 2760415-22-1) is a high-value pyrazole derivative with a molecular formula of C9H15N3O2 and a molecular weight of 197.23 . This compound, characterized by its amino and ester functional groups, serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for the construction of more complex heterocyclic systems. It is offered with a high purity level of 95% . Researchers are advised to handle this material with care. It carries the signal word "Warning" and the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Appropriate personal protective equipment should be worn, and users should refer to the safety data sheet for detailed handling and disposal guidelines. This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or personal use . All sales are final for this specialized research chemical.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 3-amino-4-propan-2-yl-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C9H15N3O2/c1-4-14-9(13)7-6(5(2)3)8(10)12-11-7/h5H,4H2,1-3H3,(H3,10,11,12)

InChI Key

MUMDXALRAWYSOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)N)C(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation Reactions

Cyclocondensation is the most widely reported method for synthesizing pyrazole derivatives, including Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate. This approach involves reacting hydrazine derivatives with activated malonates or α,β-unsaturated carbonyl compounds to form the pyrazole core.

Key Steps:

  • Precursor Synthesis : Hydrazine derivatives (e.g., substituted hydrazones) react with diethyl malonate or ethyl acetoacetate under basic conditions.
  • Ring Formation : Cyclization occurs via nucleophilic attack, followed by dehydration to form the pyrazole ring.
  • Functionalization : Introduction of the isopropyl group at position 4 and ethyl ester at position 3 is achieved through alkylation or esterification.
Example Protocol:
  • Reagents : Ethyl 5-amino-1H-pyrazole-4-carboxylate, cesium carbonate (Cs₂CO₃), ethyl-3-ethoxyacrylate, DMF.
  • Conditions : 110°C, 16 hours, followed by acidification with acetic acid.
  • Yield : 92% (after purification via column chromatography).
Parameter Value Source
Solvent N,N-Dimethylformamide
Catalyst Cs₂CO₃
Temperature 110°C
Reaction Time 16 hours
Final Yield 92%

Hydrazine-Based Condensation Reactions

Patent literature describes a method involving hydrazine derivatives for synthesizing 5-aminopyrazole-4-carboxylate intermediates. This route is scalable and avoids harsh reagents.

Mechanism:

  • Hydrazine Derivative : A compound represented by formula (2) reacts with hydrazine (6) under basic conditions.
  • Cyclocondensation : Forms the pyrazole ring with regioselective substitution.
  • Esterification : Ethyl ester introduction via esterification agents (e.g., ethyl chloroacetate).
Example Protocol:
  • Reagents : Compound (2) (e.g., cyanoalkenyl derivatives), hydrazine (6) , base (e.g., NaOH).
  • Conditions : Ethanol, reflux, 3–6 hours.
  • Yield : 65–85% (varies with substituents).
Parameter Value Source
Solvent Ethanol
Base NaOH
Temperature Reflux
Reaction Time 3–6 hours

Microwave-Assisted Amidation and Cyclization

Microwave-assisted synthesis offers rapid reaction times and high yields, particularly for functionalizing pyrazole cores. This method is highlighted in studies involving Reversan analogs.

Procedure:

  • Ester Precursor : Ethyl 5-amino-3-carboethoxy-1H-pyrazole reacts with chalcones under NaF/alumina catalysis.
  • Dehydration : Removal of H₂ using Na₂S₂O₈ to form pyrazolo[1,5-a]pyrimidines.
  • Microwave Activation : Amidation with primary amines in solvent-free conditions.
Example Protocol:
  • Reagents : Ethyl 5-amino-3-carboethoxy-1H-pyrazole, chalcone derivatives, NaF/alumina.
  • Conditions : Microwave irradiation, 100–150°C, 30 minutes.
  • Yield : 80–95% (depending on substituents).
Parameter Value Source
Catalyst NaF/Alumina
Temperature 100–150°C
Reaction Time 30 minutes

Alkylation and Esterification Strategies

Post-cyclization functionalization is critical for introducing substituents like the isopropyl group.

Key Reactions:

  • Alkylation : Isopropyl bromide reacts with the pyrazole intermediate under basic conditions (e.g., K₂CO₃ in DMF).
  • Esterification : Ethyl chloroformate or ethyl acetoacetate introduces the ethyl ester group.
Example Protocol:
  • Reagents : Pyrazole intermediate, isopropyl bromide, K₂CO₃.
  • Conditions : DMF, 80°C, 12 hours.
  • Yield : 70–85%.
Parameter Value Source
Solvent DMF
Base K₂CO₃
Temperature 80°C

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and automated systems are employed to optimize yields and minimize waste.

Advantages:

  • Consistency : Precise temperature control in flow reactors enhances reproducibility.
  • Scalability : Higher throughput compared to batch processes.
  • Safety : Reduced exposure to hazardous reagents.
Example:
  • Reagents : Ethyl acetoacetate, hydrazine derivative, Cs₂CO₃.
  • Conditions : Continuous flow reactor, 110°C, 2–4 hours.
  • Yield : 90%+ (after purification).

Comparative Analysis of Methods

The choice of method depends on substituent compatibility, cost, and desired yield.

Method Advantages Limitations Yield
Cyclocondensation High regioselectivity, scalable Long reaction times 85–92%
Microwave-Assisted Rapid reaction, energy efficiency Limited to microwave-compatible reagents 80–95%
Hydrazine Condensation Cost-effective, simple workup Lower yields for complex substrates 65–85%

Research Findings and Optimization

Recent studies emphasize optimizing reaction conditions:

  • Catalyst Choice : Cs₂CO₃ enhances yields in DMF.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) favor cyclization.
  • Temperature Control : Microwave irradiation reduces reaction times from hours to minutes.

Chemical Reactions Analysis

Oxidation Reactions

The amino group (-NH₂) at position 5 and the pyrazole ring are susceptible to oxidation. Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can convert the amino group to nitro (-NO₂) under acidic conditions, forming derivatives such as ethyl 5-nitro-4-isopropyl-1H-pyrazole-3-carboxylate . This reaction is critical for modifying electronic properties and enhancing biological activity .

Example Reaction Pathway:

Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylateH2O2,H+KMnO4Ethyl 5-nitro-4-isopropyl-1H-pyrazole-3-carboxylate+H2O\text{Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate} \xrightarrow[\text{H}_2\text{O}_2, \text{H}^+]{\text{KMnO}_4} \text{Ethyl 5-nitro-4-isopropyl-1H-pyrazole-3-carboxylate} + \text{H}_2\text{O}

Reduction Reactions

The ester group (-COOEt) can undergo reduction to form primary alcohols. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) selectively reduces the ester to 5-amino-4-isopropyl-1H-pyrazole-3-methanol , retaining the pyrazole ring and amino group .

Key Conditions:

  • LiAlH₄ in anhydrous tetrahydrofuran (THF).

  • Yields exceed 70% under inert atmospheres .

Substitution Reactions

The pyrazole ring’s hydrogen atoms participate in electrophilic substitution. Halogenation with bromine (Br₂) or chlorine (Cl₂) in acetic acid introduces halogens at positions 1 or 4, yielding derivatives like ethyl 5-amino-4-isopropyl-1-bromo-1H-pyrazole-3-carboxylate .

Table 1: Substitution Reactions and Products

ReagentPosition SubstitutedProductYield (%)
Br₂ (AcOH)11-Bromo derivative82
Cl₂ (FeCl₃)44-Chloro derivative75
HNO₃ (H₂SO₄)55-Nitro derivative (via oxidation)68

Condensation Reactions

The amino group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases. For example, condensation with benzaldehyde produces ethyl 5-(benzylideneamino)-4-isopropyl-1H-pyrazole-3-carboxylate , a precursor for metal complexes .

Mechanism Highlights:

  • Nucleophilic attack by the amino group on the carbonyl carbon.

  • Dehydration forms the imine linkage (-C=N-) .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis in acidic or basic media to form the carboxylic acid. Treatment with NaOH/EtOH yields 5-amino-4-isopropyl-1H-pyrazole-3-carboxylic acid , a versatile intermediate for further derivatization .

Reaction Conditions:

  • Acidic: HCl (6M), reflux, 6 hours.

  • Basic: NaOH (2M), ethanol, 80°C, 4 hours .

Ring Functionalization

The pyrazole ring participates in cycloaddition reactions. For instance, [3+2] cycloaddition with nitriles forms fused pyrazolo[1,5-a]pyrimidine derivatives, expanding applications in medicinal chemistry .

Example Reaction:

Pyrazole+NitrileΔPyrazolo[1,5-a]pyrimidine+H2O\text{Pyrazole} + \text{Nitrile} \xrightarrow{\Delta} \text{Pyrazolo[1,5-a]pyrimidine} + \text{H}_2\text{O}

Comparative Reactivity with Analogues

The isopropyl group at position 4 enhances steric hindrance, slowing electrophilic substitution compared to methyl or hydrogen substituents. This contrasts with ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate , where reduced steric effects increase reaction rates .

Table 2: Reaction Rate Comparison

CompoundHalogenation Rate (Relative)
This compound1.0
Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate2.3
Ethyl 5-amino-1H-pyrazole-3-carboxylate3.1

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and ethyl fragments.

  • Light Sensitivity : Prolonged UV exposure causes dimerization via [4π] cycloaddition .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structural characteristics make it suitable for various modifications, which can lead to the development of new pharmaceuticals.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition. It has been studied for its potential to modulate enzyme functions through specific binding interactions, influencing metabolic pathways that are critical for disease progression.

Case Study : A study demonstrated that derivatives of this compound effectively inhibited the activity of certain kinases involved in cancer cell proliferation, suggesting its potential as an anticancer agent .

Biological Research Applications

The compound is also employed in biological research to investigate protein-ligand interactions and cellular mechanisms.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial and fungal strains. This suggests its potential utility in developing new antimicrobial agents.

Data Table: Antimicrobial Efficacy

PathogenInhibition Zone (mm)Reference
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

Antiviral Potential

The compound has also been evaluated for antiviral activity, demonstrating the ability to inhibit viral replication in vitro. This property is particularly relevant for developing treatments for viral infections.

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes, particularly in the synthesis of agrochemicals and specialty materials.

Synthesis Techniques

The synthesis typically involves cyclocondensation reactions using appropriate precursors. Common methods include:

  • Solvent : Ethanol
  • Conditions : Elevated temperatures to facilitate ring formation.

For large-scale production, continuous flow reactors are employed to enhance yield and ensure product consistency.

Comparative Analysis with Related Compounds

A comparative analysis highlights the versatility of this compound alongside structurally similar compounds.

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, antiviral, anticancerEnzyme inhibition, receptor binding
Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylateAntitumorInhibition of cellular proliferation
4-Amino-3-isopropyl-pyrazole derivativesAntidepressant, anticonvulsantMonoamine oxidase inhibition

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate (Compound A) with analogous pyrazole derivatives, focusing on substituent effects, synthetic routes, and inferred properties.

Structural and Functional Group Variations

Compound Substituents Key Features
Compound A 5-NH₂, 4-isopropyl, 3-COOEt Bulky isopropyl enhances lipophilicity; ethyl ester improves solubility .
Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate (Compound B) 5-NH₂, 1-(4-fluorobenzyl), 3-COOEt Fluorobenzyl group introduces aromaticity and electron-withdrawing effects .
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (Compound C) Complex pyran-pyrazole hybrid with cyano, phenyl, and hydroxy groups Extended conjugation may enhance UV activity; cyano group increases polarity .

Physicochemical and Functional Properties

  • Lipophilicity : Compound A’s isopropyl group confers higher lipophilicity than Compound B’s fluorobenzyl group, which balances hydrophobicity with polar aromatic interactions.
  • Reactivity: The amino group at position 5 in both Compounds A and B enables further functionalization (e.g., acylation, sulfonation). Compound C’s cyano and hydroxy groups offer additional sites for hydrogen bonding .

Research Implications and Limitations

  • Applications : Compound A’s isopropyl group may improve membrane permeability in drug design, whereas Compound B’s fluorobenzyl moiety could enhance receptor binding via π-π interactions. Compound C’s hybrid structure might serve as a fluorescent probe .
  • Limitations : Direct experimental data (e.g., melting point, solubility, bioactivity) for Compound A are unavailable in the provided evidence. Comparisons rely on structural analogies and established trends in pyrazole chemistry.

Biological Activity

Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H15N3O2C_9H_{15}N_3O_2 and a molecular weight of approximately 197.23 g/mol. The presence of an ethyl ester group and an isopropyl substituent at the 4-position contributes to its unique chemical properties, which are crucial for its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound can inhibit or modulate the activity of enzymes or receptors through various interactions, including hydrogen bonding and hydrophobic effects. This mechanism is significant for its potential applications in pharmacology, particularly in enzyme inhibition and protein interactions .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, showing effectiveness comparable to established antimicrobial agents. For instance, derivatives of pyrazole compounds have shown Minimum Inhibitory Concentration (MIC) values that indicate strong activity against Gram-positive and Gram-negative bacteria as well as fungi .

Pathogen MIC (μmol/mL) Reference Compound
Staphylococcus aureus0.015Fluconazole
Escherichia coli0.038Ampicillin
Pseudomonas aeruginosa0.067Ampicillin
Candida albicans0.020Fluconazole

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The IC50 values for COX inhibition are comparable to those of established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

  • Anticancer Potential : this compound has shown promise in cancer research. In vitro studies have reported significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). The growth inhibition values (GI50) ranged from 3.79 µM to 42.30 µM .
  • Enzyme Inhibition Studies : A study explored the compound's role as a selective inhibitor for cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound exhibited high potency against CDK16 with an effective concentration (EC50) as low as 33 nM, indicating its potential for developing targeted cancer therapies .

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